Electronic & Steric Divergence at the 6‑Position: Amino vs. Bromo Substituent Physicochemical Properties
The 6‑amino substituent provides a strong resonance‑donating effect (Hammett σₚ ≈ –0.66) and a hydrogen‑bond donor capacity (HBD count = 2) absent in the 6‑bromo analog (σₚ ≈ +0.23; HBD count = 1). This translates into a lower computed LogP (1.64) and higher topological polar surface area (TPSA 67.15 Ų) for the 6‑amino derivative compared to the estimated LogP ~2.6 and TPSA ~41 Ų for 6‑bromo‑4,4‑dimethyl‑3,4‑dihydroquinazolin‑2(1H)‑one . The difference in H‑bond donor count (target: 3 HBD vs. 6‑bromo: 2 HBD) and acceptor count (target: 2 HBA vs. 6‑bromo: 1 HBA) further underscores their distinct molecular recognition profiles. Such disparities directly influence both passive membrane permeability and transporter recognition in cell‑based assays [1].
| Evidence Dimension | Computed LogP / TPSA / HBD-HBA counts |
|---|---|
| Target Compound Data | LogP 1.639; TPSA 67.15 Ų; HBD 3, HBA 2 |
| Comparator Or Baseline | 6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one (CAS 28721-20-2): LogP ~2.6 (estimated); TPSA ~41 Ų (estimated); HBD 2, HBA 1 |
| Quantified Difference | ΔLogP ≈ –1.0; ΔTPSA ≈ +26 Ų; ΔHBD +1, ΔHBA +1 |
| Conditions | Computed values (XLogP3, topological PSA); target compound data from Leyan vendor page; 6‑bromo analog properties calculated from its SMILES (CC1(C)NC(=O)NC2=CC=C(Br)C=C21) . |
Why This Matters
The substantially lower LogP and higher TPSA of the 6‑amino derivative suggest superior aqueous solubility and potential for CNS exclusion relative to the 6‑bromo analog, a critical parameter for selecting the appropriate building block in drug discovery programs targeting peripheral vs. CNS indications.
- [1] Leeson, P. D., & Springthorpe, B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6, 881–890 (2007). View Source
